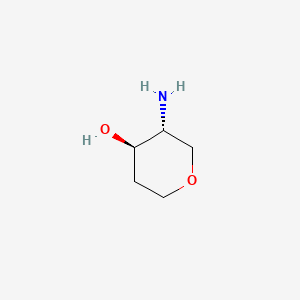

(3R,4R)-3-Amino-4-hydroxy-tetrahydropyran

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(3R,4R)-3-Amino-4-hydroxy-tetrahydropyran is a chiral compound with significant importance in various scientific fields. This compound is characterized by its unique stereochemistry, which plays a crucial role in its chemical behavior and biological activity. The presence of both amino and hydroxy functional groups makes it a versatile intermediate in organic synthesis.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R)-3-Amino-4-hydroxy-tetrahydropyran typically involves the use of chiral catalysts or starting materials to ensure the correct stereochemistry. One common method is the chemoenzymatic synthesis, which involves the selective acylation of the amino group using specific enzymes . This method ensures high enantiomeric excess and yields.

Industrial Production Methods

Industrial production of this compound often involves the resolution of racemic mixtures. This process includes the reaction of a racemic mixture with an enantiomerically pure chiral reagent to form diastereomers, which can then be separated based on their different physical properties . Subsequent hydrolysis of the separated diastereomers yields the enantiomerically pure compound.

Análisis De Reacciones Químicas

Types of Reactions

(3R,4R)-3-Amino-4-hydroxy-tetrahydropyran undergoes various types of chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The amino group can be reduced to form an amine.

Substitution: Both the amino and hydroxy groups can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the amino group can yield a primary amine.

Aplicaciones Científicas De Investigación

(3R,4R)-3-Amino-4-hydroxy-tetrahydropyran has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: It serves as a building block for the synthesis of biologically active compounds.

Medicine: It is used in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.

Industry: It is employed in the production of fine chemicals and as a chiral auxiliary in asymmetric synthesis.

Mecanismo De Acción

The mechanism of action of (3R,4R)-3-Amino-4-hydroxy-tetrahydropyran involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into the active sites of these targets, where it can either inhibit or activate their function. This interaction often involves hydrogen bonding, electrostatic interactions, and hydrophobic effects, which stabilize the compound within the target site .

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds to (3R,4R)-3-Amino-4-hydroxy-tetrahydropyran include other chiral amino alcohols and tetrahydropyran derivatives. Examples include (2R,3R)-2-Amino-3-hydroxybutane and (3S,4S)-3-Amino-4-hydroxy-tetrahydropyran.

Uniqueness

What sets this compound apart from similar compounds is its specific stereochemistry, which imparts unique chemical and biological properties. This stereochemistry is crucial for its interaction with molecular targets, making it a valuable compound in the development of stereospecific drugs and catalysts .

Actividad Biológica

(3R,4R)-3-Amino-4-hydroxy-tetrahydropyran is a chiral compound with significant potential in pharmaceutical applications. Its unique stereochemistry and functional groups, including an amino and a hydroxyl group, facilitate interactions with various biological targets, making it a valuable molecule in drug development.

- Molecular Formula : C₆H₁₃NO₃

- Molecular Weight : 117.15 g/mol

- Structure : It features a six-membered tetrahydropyran ring with specific stereochemical configurations at the 3 and 4 positions, which are crucial for its biological activity.

The biological activity of this compound primarily involves its interaction with specific receptors and enzymes. The compound acts as an inverse agonist for the estrogen-related receptor alpha (ERR-α), suggesting its potential role in modulating pathways related to energy homeostasis and cellular metabolism, particularly in cancer treatment.

Biological Activity Overview

Research indicates that this compound exhibits the following biological activities:

- Cancer Treatment : The compound's interaction with ERR-α may influence cancer cell metabolism and proliferation pathways.

- Antiviral Properties : Similar tetrahydropyran derivatives have shown promising antiviral activities against HIV-1 protease, indicating potential applications in antiviral drug development .

Study 1: ERR-α Modulation

A study highlighted the compound's ability to modulate ERR-α activity. This modulation can impact metabolic processes that are often dysregulated in cancer cells. The research suggests that further exploration into the compound's structure-activity relationship (SAR) could yield more potent derivatives for therapeutic use.

Study 2: HIV-1 Protease Inhibition

Research on tetrahydropyran-based inhibitors demonstrated that modifications to the tetrahydropyran structure could enhance antiviral activity. For instance, certain derivatives showed Ki values as low as 2.7 pM against HIV-1 protease, indicating that structural variations significantly affect potency .

| Compound | Ki (nM) | IC50 (nM) |

|---|---|---|

| Inhibitor A | 0.0027 | 0.5 |

| Inhibitor B | 0.068 | 19 |

| Inhibitor C | 1.43 | ND |

Study 3: Structure-Activity Relationship

A comprehensive review of tetrahydropyran-based compounds emphasized their diverse biological activities, including antibacterial and anticancer properties. The study illustrated how slight modifications in the molecular structure could lead to significant changes in biological efficacy .

Propiedades

IUPAC Name |

(3R,4R)-3-aminooxan-4-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c6-4-3-8-2-1-5(4)7/h4-5,7H,1-3,6H2/t4-,5-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUCSFTQJADYIQH-RFZPGFLSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(C1O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC[C@H]([C@@H]1O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

117.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.